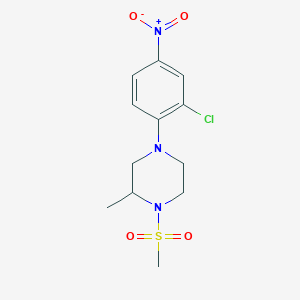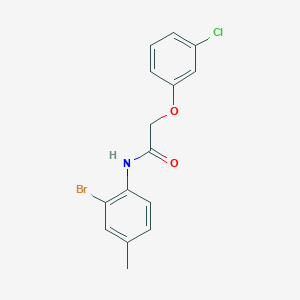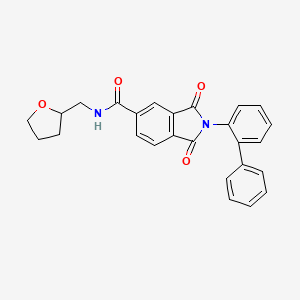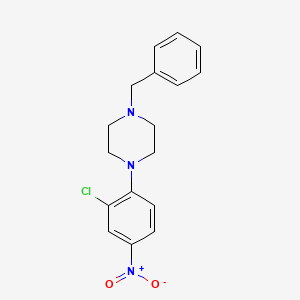
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine, also known as CNMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNMP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is not fully understood. However, it has been proposed that this compound acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
实验室实验的优点和局限性
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent and consistent effects, making it a reliable tool for studying the GABAergic system and its role in various physiological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, it is not currently approved for human use, which limits its potential clinical applications.
未来方向
There are a number of future directions for research on 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to investigate the long-term effects and safety profile of this compound, which will be important for its potential clinical use.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action has been studied extensively, and it has been found to exhibit potent anti-inflammatory, analgesic, anticonvulsant, and antipsychotic effects. While this compound has a number of advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential clinical applications.
合成方法
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine can be synthesized through various methods. One of the most common methods involves the reaction of 2-chloro-4-nitroaniline with 2-methylpiperazine in the presence of methylsulfonyl chloride. The reaction yields this compound as a yellow solid, which can be purified through recrystallization.
科学研究应用
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, this compound has been shown to have anticonvulsant and antipsychotic properties, which could be useful in the treatment of epilepsy and schizophrenia.
属性
IUPAC Name |
4-(2-chloro-4-nitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O4S/c1-9-8-14(5-6-15(9)21(2,19)20)12-4-3-10(16(17)18)7-11(12)13/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCSFYWXSMBDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-anilino-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4993724.png)

![2-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4993743.png)
![4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B4993751.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4993763.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4993771.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4993795.png)



![1-methyl-4-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B4993812.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B4993826.png)

![4-(3-{[(4-chlorophenyl)(phenyl)methyl]amino}butyl)phenol](/img/structure/B4993843.png)